
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an allyl group, and benzyloxy and dibenzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multiple steps. One common approach is to start with a suitable tetrahydrofuran derivative, which is then functionalized to introduce the allyl and benzyloxy groups. The final step involves the esterification of the intermediate compound with benzoic acid to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((2S,3R,5R)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate: A stereoisomer with similar properties but different spatial arrangement.
3-(benzyloxy)-4-oxotetrahydrofuran derivatives: Compounds with variations in the substituents on the tetrahydrofuran ring.
Uniqueness
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C31H30O7 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
[(2S)-2-benzoyloxy-3-[(2R,3S,5S)-4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl]propyl] benzoate |
InChI |
InChI=1S/C31H30O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-27,29H,1,12,19-21H2/t25-,26-,27+,29-/m0/s1 |
Clé InChI |
CZXFETNZSZYWMW-RZLMRTLUSA-N |
SMILES isomérique |
C=CC[C@H]1C(=O)[C@H]([C@H](O1)C[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C=CCC1C(=O)C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


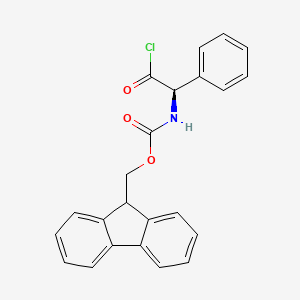
![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)
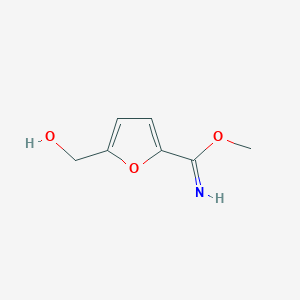
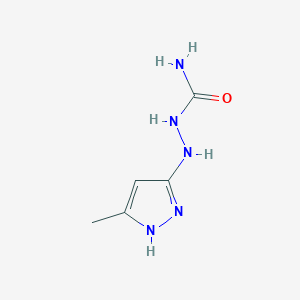
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)


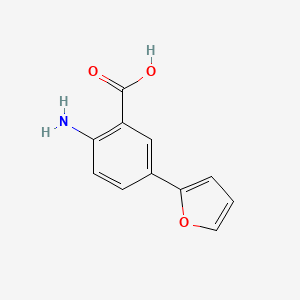
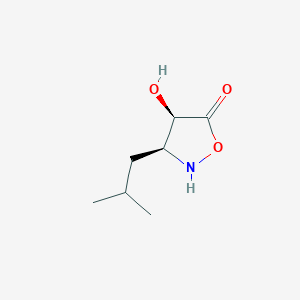


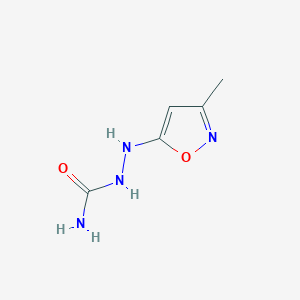
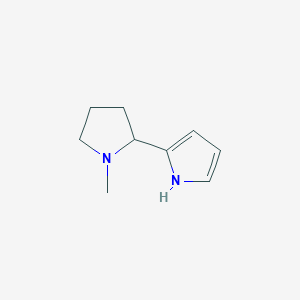
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
